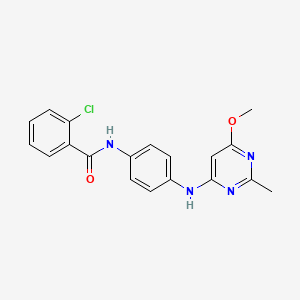
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrimidinylamino group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the selective displacement of chloride at specific positions on the aromatic ring, followed by coupling reactions to introduce the desired functional groups . Reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput parallel synthesis and solution-phase synthesis are employed to streamline the production process .
化学反应分析
Types of Reactions
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and hydrogen peroxide for oxidations. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dechlorinated or hydrogenated products .
科学研究应用
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications:
作用机制
The mechanism of action of 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, thereby modulating biological processes. For example, it has been identified as an inhibitor of glycogen phosphorylase, which plays a role in glycogen metabolism . The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(2-chloro-4-methoxyphenyl)-N’-(6-methoxy-2-methylpyrimidin-4-yl)urea
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
Overview
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group, a methoxy group, and a pyrimidinylamino group attached to a benzamide core, which may influence its interaction with biological targets.
The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through selective chlorination and coupling reactions. These methods often utilize reagents such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes, particularly carbonic anhydrase. This enzyme is implicated in various physiological processes, including acid-base balance and carbon dioxide transport. Inhibiting carbonic anhydrase has therapeutic implications for conditions like glaucoma and certain cancers.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that compounds with similar structures can inhibit cell proliferation in breast cancer (MCF7), lung cancer (A549), and other cancer types, with IC50 values indicating effective concentrations for growth inhibition .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects of related compounds on MCF7 and NCI-H460 cell lines, reporting significant inhibition of cell growth at micromolar concentrations. Although specific data for this compound was not detailed, similar compounds demonstrated IC50 values ranging from 3.79 µM to 42.30 µM .
- Mechanism of Action : The mode of action is hypothesized to involve the disruption of metabolic pathways essential for cancer cell survival. The compound's structural features may allow it to interact with key proteins involved in cell cycle regulation and apoptosis.
Data Table: Biological Activity Summary
属性
IUPAC Name |
2-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-21-17(11-18(22-12)26-2)23-13-7-9-14(10-8-13)24-19(25)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWPBYYPSDDNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













